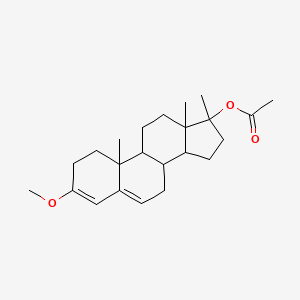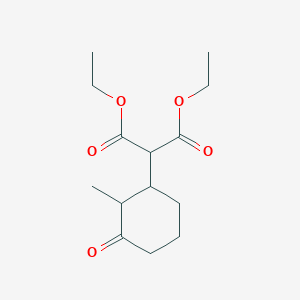
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its cyclohexyl ring substituted with a methyl and oxo group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methyl-3-oxocyclohexyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enolate ion formed from this compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions, with bases like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of diethyl(2-methyl-3-oxocyclohexyl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a valuable tool in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate but with different solubility and reactivity properties.
Ethyl acetoacetate: A β-keto ester used in the synthesis of heterocyclic compounds and pharmaceuticals.
Uniqueness
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler malonate esters. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements.
Propiedades
Número CAS |
6272-53-3 |
|---|---|
Fórmula molecular |
C14H22O5 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
diethyl 2-(2-methyl-3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C14H22O5/c1-4-18-13(16)12(14(17)19-5-2)10-7-6-8-11(15)9(10)3/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
XTLSHVGRFIMJCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCC(=O)C1C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)



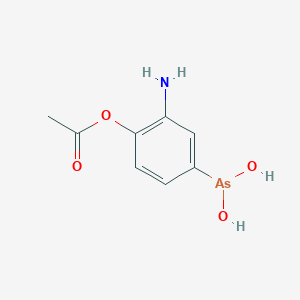
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
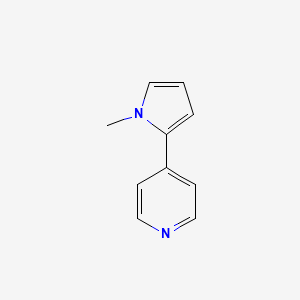
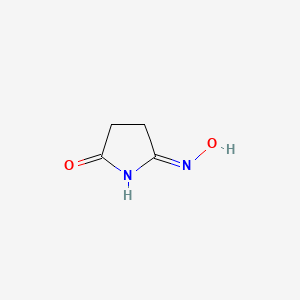

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
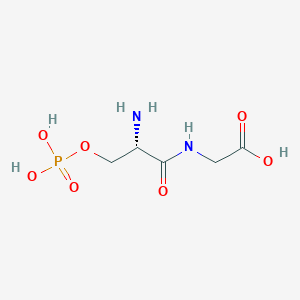
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
